(4-Fluoro-2,3-dimethylphenyl)boronic acid
CAS No.: 211495-31-7
Cat. No.: VC2360385
Molecular Formula: C8H10BFO2
Molecular Weight: 167.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 211495-31-7 |
---|---|
Molecular Formula | C8H10BFO2 |
Molecular Weight | 167.98 g/mol |
IUPAC Name | (4-fluoro-2,3-dimethylphenyl)boronic acid |
Standard InChI | InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 |
Standard InChI Key | JACGHVGDEQRIFL-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=C(C=C1)F)C)C)(O)O |
Canonical SMILES | B(C1=C(C(=C(C=C1)F)C)C)(O)O |
Introduction
Chemical Properties and Structure
(4-Fluoro-2,3-dimethylphenyl)boronic acid is characterized by a boronic acid functional group attached to a substituted phenyl ring. The molecular structure features a fluorine atom at the para position and two methyl groups at the ortho and meta positions, providing a unique electronic environment that influences its reactivity.
Basic Chemical Data
Property | Value |
---|---|
CAS Number | 211495-31-7 |
Molecular Formula | C8H10BFO2 |
Molecular Weight | 167.97 g/mol |
IUPAC Name | 4-fluoro-2,3-dimethylphenylboronic acid |
InChI | InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key | JACGHVGDEQRIFL-UHFFFAOYSA-N |
SMILES | FC1=CC=C(B(O)O)C(=C1C)C |
The compound consists of a phenyl ring with a boronic acid group (-B(OH)2) at position 1, a fluorine atom at position 4, and methyl groups at positions 2 and 3 . The boronic acid functional group forms a tetrahedral geometry with the attached substituents, which is critical for its participation in various chemical reactions .
Structural Features
The presence of the fluorine atom at the para position significantly affects the electronic distribution within the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, influencing the reactivity of the boronic acid group. The two methyl groups at positions 2 and 3 provide steric effects and electron-donating properties that counterbalance the electron-withdrawing effect of the fluorine atom .
This balanced electronic structure makes (4-Fluoro-2,3-dimethylphenyl)boronic acid particularly useful in organic synthesis, as it can participate in selective reactions with various electrophiles and nucleophiles .
Physical Properties
Understanding the physical properties of (4-Fluoro-2,3-dimethylphenyl)boronic acid is essential for its proper handling, storage, and application in chemical processes.
Appearance and State
The compound is a white to pale yellowish-brown crystalline solid or powder at room temperature . The crystalline nature of the compound contributes to its stability under standard laboratory conditions.
Solubility
While specific solubility data for this particular compound is limited in the search results, boronic acids typically exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and THF. They generally show limited solubility in water, with solubility increasing in basic aqueous solutions due to the formation of more water-soluble boronate anions .
Applications in Organic Synthesis
(4-Fluoro-2,3-dimethylphenyl)boronic acid finds extensive application in organic synthesis, particularly in coupling reactions for the formation of carbon-carbon bonds.
Cross-Coupling Reactions
The most prominent application of (4-Fluoro-2,3-dimethylphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or pseudohalides .
The search results mention the use of similar fluorinated phenylboronic acids in the synthesis of complex molecules. For example, in a study examining the synthesis of 4,4′-difluoro-3,3′,5,5′-tetramethyl-biphenyl, 4-fluoro-3,5-dimethylphenylboronic acid was utilized as a starting material . This demonstrates the utility of fluorinated boronic acids in the construction of elaborate molecular architectures.
Metal-Organic Framework Synthesis
The search results indicate that fluorinated phenylboronic acids have been utilized in the synthesis of metal-organic frameworks (MOFs). For instance, the synthesis of two new MOFs based on Cu2 paddlewheel units and biphenyltetracarboxylate ligands with different degrees of fluorination was reported, using 4-fluoro-3,5-dimethylphenylboronic acid as a precursor .
Applications in Medicinal Chemistry and Materials Science
Drug Discovery
(4-Fluoro-2,3-dimethylphenyl)boronic acid represents an important building block in medicinal chemistry. The search results mention its classification as a "Protein Degrader Building Block," suggesting its utility in developing compounds that can modulate protein degradation pathways, an emerging area in drug discovery .
Fluorinated compounds are particularly valuable in medicinal chemistry due to the unique properties that fluorine imparts, including:
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Enhanced metabolic stability
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Increased lipophilicity
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Altered binding interactions with target proteins
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Modulation of physicochemical properties
Supplier | Catalog/Reference Number | Purity | Available Sizes | Lead Time |
---|---|---|---|---|
Supplier 1 | IN-DA007OXBC | 97% | 1g, 5g | Approx. 20 days |
Supplier 2 | 54-PC412410 | Not specified | Custom | Variable |
Supplier 3 | ALA-F182744-25g | ≥96% | 25g | 5 days |
Supplier 4 | AOBH98B850B1 | 97% | Custom | Variable |
The compound is typically available in quantities ranging from 1g to 25g, with purities generally at or above 95% .
Analytical Characterization
Analytical characterization of (4-Fluoro-2,3-dimethylphenyl)boronic acid can be performed using various spectroscopic and chromatographic techniques.
Spectroscopic Identification
Standard methods for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B NMR)
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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X-ray crystallography (for determination of solid-state structure)
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